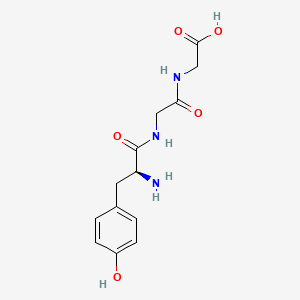

Tyr-gly-gly

Vue d'ensemble

Description

IMREG-1 is a low molecular weight subfraction derived from human leukocyte dialysates. It has been shown to enhance cell-mediated immunity and is under clinical evaluation as an immunosupportive agent in patients with AIDS-related complex . The compound contains immunologically active peptides, such as tyrosylglycine and tyrosylglycylglycine, which have been demonstrated to affect the immune system .

Applications De Recherche Scientifique

IMREG-1 has been extensively studied for its immunomodulatory properties. It has shown potential in enhancing cell-mediated immunity, particularly in patients with AIDS-related complex . The compound has been reported to accelerate and augment delayed-type hypersensitivity reactions, enhance the production of lymphokines, and improve the immune response to recall antigens . Additionally, IMREG-1 has been evaluated for its potential in treating chronic mucocutaneous candidiasis and other immune disorders .

Orientations Futures

Mécanisme D'action

The mechanism of action of IMREG-1 involves its ability to enhance cell-mediated immunity. The compound contains peptides such as tyrosylglycine and tyrosylglycylglycine, which are responsible for its immunologic activity . These peptides enhance delayed-type hypersensitivity reactions and augment the production of lymphokines in response to antigen or mitogen stimulation . The molecular targets and pathways involved include the activation of T-helper cells and the production of cytokines such as interleukin-2 and gamma-interferon .

Analyse Biochimique

Biochemical Properties

Tyr-gly-gly plays a significant role in biochemical reactions. It is involved in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . This compound is also susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Cellular Effects

It is known that this compound and similar peptides can have antioxidant capacity . They have been ascribed to the cooperative effect of a number of properties, including their ability to scavenge free radicals, to act as metal-ion chelator, oxygen quencher or hydrogen donor and to inhibit the lipid oxidation .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with various biomolecules. For instance, this compound has been found to inhibit angiotensin I-converting enzyme (ACE), demonstrating excellent inhibitory activity against ACE . This inhibition is primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy, indicating strong binding ability .

Temporal Effects in Laboratory Settings

It is known that this compound and similar peptides can have antioxidant capacity , which could potentially change over time depending on the stability and degradation of the peptide.

Dosage Effects in Animal Models

It is known that this compound and similar peptides can have antioxidant capacity , which could potentially vary with different dosages.

Metabolic Pathways

This compound is involved in the metabolic pathways of endogenous opioid peptides . It is produced by the cleavage of the Tyr-Gly bond at its own C-terminus, commonly in the sequence -Tyr-Xaa-Val-Gly-|-Gly, in the processing of the potyviral polyprotein .

Transport and Distribution

It is known that this compound and similar peptides can have antioxidant capacity , which could potentially be transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound and similar peptides can have antioxidant capacity , which could potentially be localized in specific compartments or organelles within the cell.

Méthodes De Préparation

IMREG-1 is prepared from leukocyte dialysates obtained from healthy individuals. The preparation involves a two-step reverse-phase high-performance liquid chromatography (HPLC) fractionation. Initially, a subfraction of a human leukocyte extract is prepared by dialysis against a 3500 molecular weight membrane . The IMREG-1 preparation is then reconstituted in 0.1% aqueous trifluoroacetic acid solution and chromatographed under specific conditions .

Analyse Des Réactions Chimiques

IMREG-1 undergoes various chemical reactions, primarily involving its peptide components. The compound is known to enhance delayed-type hypersensitivity reactions to recall antigens and augment the production of lymphokines in response to antigen or mitogen stimulation . The major products formed from these reactions include cytokines such as interleukin-2 and gamma-interferon .

Comparaison Avec Des Composés Similaires

IMREG-1 is similar to other immunomodulatory compounds derived from human leukocyte dialysates, such as IMREG-2 . Both compounds enhance delayed-type hypersensitivity reactions and augment the production of lymphokines . IMREG-1 is unique in its specific peptide composition, containing tyrosylglycine and tyrosylglycylglycine, which are responsible for its immunologic activity . Other similar compounds include transfer factors, which also modulate immune responses but differ in their mechanism of action and specificity .

Propriétés

IUPAC Name |

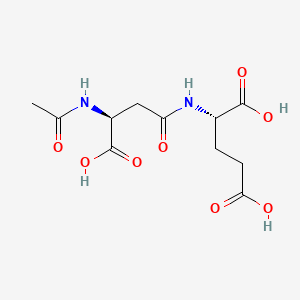

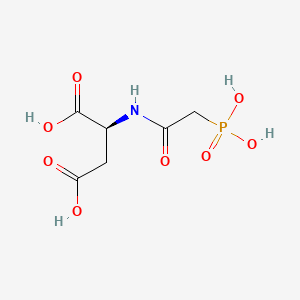

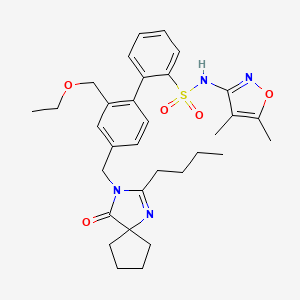

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINQLBHPIQYHN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21778-69-8 | |

| Record name | Tyrosyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-TYROSYLGLYCYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Tyr-Gly-Gly in the brain?

A1: this compound originates from the enzymatic breakdown of enkephalins, specifically by the action of enkephalinase (EC 3.4.24.11). This enzyme cleaves enkephalins at the Gly3-Phe4 bond, releasing this compound as a metabolite. []

Q2: How does the degradation of enkephalins into this compound and other fragments relate to their function?

A3: The rapid degradation of enkephalins, including the formation of this compound, is crucial for regulating their signaling activity. Enkephalins act as neurotransmitters and neuromodulators involved in pain perception, mood regulation, and other physiological processes. [] Their rapid turnover ensures precise control over their signaling duration and prevents overstimulation of opioid receptors.

Q3: What is the significance of using this compound levels as an index of enkephalin release?

A4: Measuring this compound levels can serve as an indirect but valuable indicator of enkephalin activity in vivo. As an extraneuronal metabolite, this compound’s levels are less influenced by neuronal reuptake or intracellular degradation, making it a more stable marker compared to enkephalins themselves. [, ] Studies using techniques like microdialysis coupled with HPLC have demonstrated the utility of monitoring this compound to understand enkephalin dynamics in response to various stimuli or pharmacological interventions.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H17N3O6. Its molecular weight is 311.3 g/mol.

Q5: Does this compound have any characteristic spectroscopic properties that can be used for its identification and quantification?

A6: As a peptide, this compound can be detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry. [] Its tyrosine residue allows for UV detection at around 280 nm.

Q6: Have there been studies looking into the chemical stability of this compound under different conditions?

A7: While specific stability data for this compound may be limited, its susceptibility to enzymatic degradation by aminopeptidases in vivo is well-documented. [] Chemically, it is likely to exhibit similar stability characteristics as other small peptides, being prone to hydrolysis under extreme pH or temperature conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2,3-Dichloro-4-(5-{1-[2-(2-guanidino-4-methyl-pentanoylamino)-acetyl]-piperidin-4-YL}-1-methyl-1H-pyrazol-3-YL)-phenoxymethyl]-furan-2-carboxylic acid](/img/structure/B1681971.png)

![6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one](/img/structure/B1681980.png)